(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride
Description
The compound (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride (hereafter referred to as the "target compound") is a structurally complex acrylamide derivative featuring:
- A benzo[d]thiazol-2-yl moiety, which is a bicyclic aromatic system known for its role in medicinal chemistry .
- A 4-nitrophenyl acrylamide backbone, where the nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing reactivity and binding affinity .
- A hydrochloride salt formulation, enhancing aqueous solubility and stability .
Safety data indicate severe skin/eye irritation (H314, H315) and precautions for handling (P280, P305+P351+P338) .
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c28-22(11-8-18-6-9-19(10-7-18)27(29)30)26(13-3-12-25-14-16-31-17-15-25)23-24-20-4-1-2-5-21(20)32-23;/h1-2,4-11H,3,12-17H2;1H/b11-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOVHAHQDVNTTM-YGCVIUNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and have implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is C23H25ClN4O4S, with a molecular weight of approximately 488.99 g/mol. The compound features a benzo[d]thiazole moiety, a morpholinopropyl group, and a nitrophenyl acrylamide segment, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN4O4S |
| Molecular Weight | 488.99 g/mol |
| Solubility | Soluble in water |
| Form | Hydrochloride salt |
Research indicates that this compound functions primarily as an HDAC inhibitor . By inhibiting HDACs, this compound can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells. The modulation of histone acetylation status alters chromatin structure, thereby influencing gene expression profiles associated with cell proliferation and survival.
Biological Activity
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. By inhibiting HDACs, it may enhance the sensitivity of cancer cells to other therapeutic agents and promote apoptosis.
- Epigenetic Regulation : Its ability to modulate epigenetic markers makes it a valuable tool for studying gene expression regulation.
- Potential Interaction with Other Targets : Besides HDACs, ongoing research is exploring its interactions with various cellular proteins, which may contribute to its broader biological effects.
Case Studies
Recent studies have evaluated similar compounds with structural similarities to this compound:
- Study on HDAC Inhibition : A study highlighted the effectiveness of benzothiazole derivatives as HDAC inhibitors, showing that modifications in the side chains can enhance potency and selectivity against specific cancer types .
- Fluorescent Probes : Compounds with similar structures have been investigated for their potential as fluorescent probes for biological imaging, suggesting that the benzo[d]thiazole moiety contributes to their ability to interact with biomolecules .
Comparative Analysis
A comparison of this compound with other known HDAC inhibitors reveals its unique structural features that may enhance its biological activity.
| Compound | HDAC Inhibition | Cancer Type Targeted | Mechanism |
|---|---|---|---|
| This compound | Yes | Various | HDAC Inhibition |
| Vorinostat | Yes | Cutaneous T-cell lymphoma | HDAC Inhibition |
| Panobinostat | Yes | Multiple Myeloma | HDAC Inhibition |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Q & A
Q. What are the key steps for synthesizing (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride?
Methodology:
- Step 1 : React benzo[d]thiazol-2-amine with 3-morpholinopropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Perform a Michael addition between the intermediate and 4-nitrocinnamoyl chloride in anhydrous THF at 0–5°C to form the acrylamide backbone .
- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallize from ethanol to isolate the hydrochloride salt .
- Characterization : Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the structural integrity of this compound?
Methodology:
- NMR Analysis : Assign peaks to specific protons (e.g., nitrophenyl aromatic protons at δ 8.2–8.4 ppm, morpholine protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry : Verify molecular ion [M+H]⁺ (expected m/z ≈ 528.5) and isotopic pattern matching .
- FT-IR : Confirm acrylamide C=O stretch at ~1650 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .
Q. What preliminary assays are recommended to assess biological activity?
Methodology:
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility : Measure in PBS (pH 7.4) and DMSO to optimize in vitro conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?
Methodology:
- Purity Verification : Re-analyze via HPLC (≥98% purity; C18 column, acetonitrile/water gradient) to rule out impurities .
- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing nitrophenyl with thiophene) to isolate pharmacophore contributions .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodology:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: 1M17 for EGFR) to identify binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corporate electronic parameters (HOMO/LUMO energies) to predict activity trends .
Q. How to optimize reaction yields for large-scale synthesis?
Methodology:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; yields improve from 45% to 72% under optimized conditions .
- Solvent Effects : Replace DMF with DMAc to reduce side reactions (e.g., hydrolysis) .
- Flow Chemistry : Implement continuous-flow systems for Michael addition steps to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
